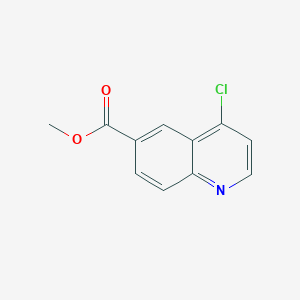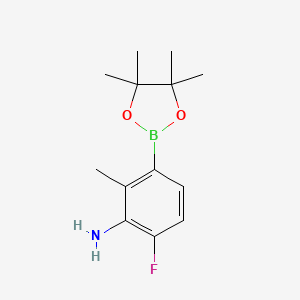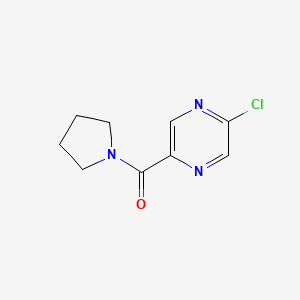
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C9H10ClN3O . It is also known by other names such as “2-Chloro-5-(pyrrolidine-1-carbonyl)pyrazine” and "Methanone, (5-chloro-2-pyrazinyl)-1-pyrrolidinyl-" .
Synthesis Analysis
The synthesis of compounds similar to “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” includes a pyrazine ring attached to a pyrrolidine ring . The compound has a molecular weight of 211.65 g/mol . The InChIKey for this compound is ZJSNMXJHOCFSNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” has a molecular weight of 211.65 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 211.0512396 g/mol . The topological polar surface area is 46.1 Ų .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those potentially related to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, are extensively utilized in medicinal chemistry for the development of compounds to treat human diseases. The pyrrolidine ring is favored for its ability to explore pharmacophore space efficiently due to its sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage through "pseudorotation." This review elaborates on various bioactive molecules featuring the pyrrolidine ring, demonstrating its significance in designing compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts have been identified as crucial for the synthesis of complex chemical scaffolds, including pyranopyrimidine cores, which share synthetic challenges similar to those of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. These catalysts, ranging from organocatalysts to nanocatalysts, are pivotal in creating a wide range of applicable compounds, highlighting the methodological advancements in synthesizing biologically relevant compounds (Parmar et al., 2023).
Antithrombotic Drug Synthesis
The synthesis of antithrombotic drugs, exemplified by (S)-clopidogrel, showcases the strategic use of chemical scaffolds similar to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. Such compounds underline the importance of stereochemistry and functional group positioning in achieving specific biological activities, offering insights into the design and synthesis of potential drug candidates (Saeed et al., 2017).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide molecules, related to the structural features of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, play a significant role in organic synthesis, catalysis, and drug applications. These molecules are celebrated for their versatility in forming metal complexes, catalyzing reactions, and offering medicinal benefits, demonstrating the potential for (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone analogues in various scientific applications (Li et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-6-11-7(5-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSNMXJHOCFSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)
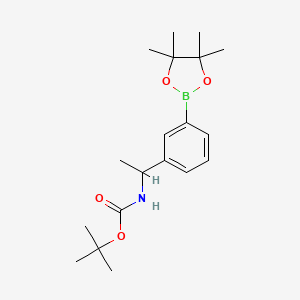
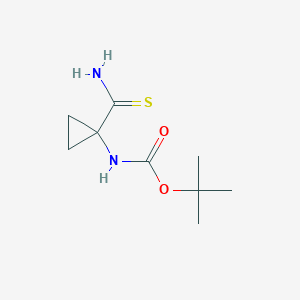
![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)
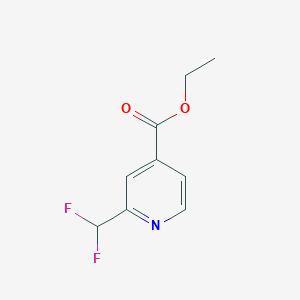
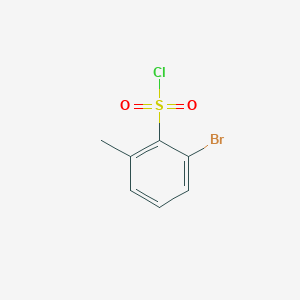
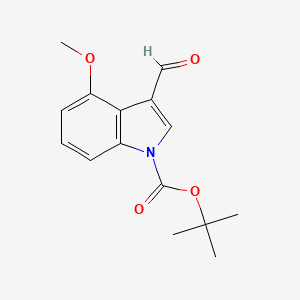
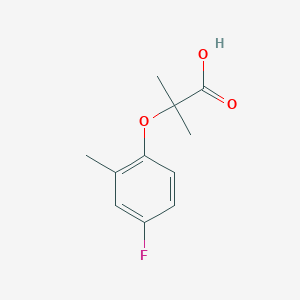
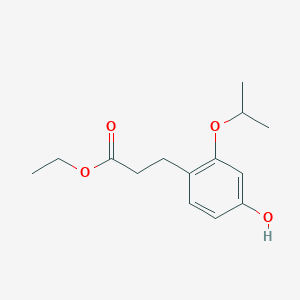
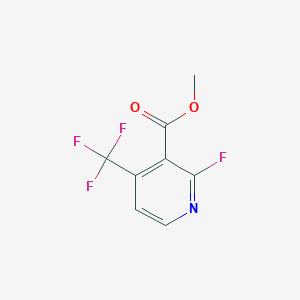
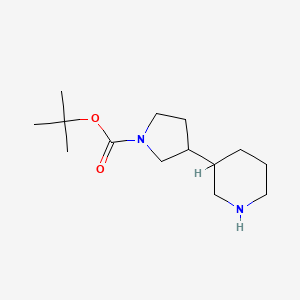
![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)
